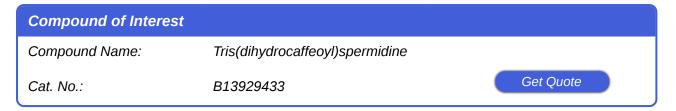


Spectroscopic and Structural Elucidation of Tris(dihydrocaffeoyl)spermidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tris(dihydrocaffeoyl)spermidine**, a naturally occurring polyamine conjugate. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and potential application of this compound. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the N¹,N⁴,N³-**tris(dihydrocaffeoyl)spermidine** isomer and outlines the experimental protocols for its isolation and characterization.

Spectroscopic Data

The structural confirmation of N¹,N⁴,N®-tris(dihydrocaffeoyl)spermidine has been accomplished through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The data presented below is derived from the isolation and synthesis of the compound as reported in scientific literature.[1]

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI/MS) was utilized to determine the mass-to-charge ratio of the protonated molecule and to study its fragmentation pattern.



lon	Observed m/z
[M+H]+	638.3
[M+Na]+	660.3

Table 1: High-Resolution Mass Spectrometry data for N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine.[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) and referenced to the residual solvent signals. The assignments were confirmed by 2D NMR experiments (COSY, HSQC, and HMBC).



Position	¹³ C Chemical Shift (δ, ppm)	¹Η Chemical Shift (δ, ppm)
Spermidine Moiety		
1	40.8	3.25 (t, J=7.0 Hz)
2	27.8	1.55 (m)
3	25.2	1.78 (m)
4	47.5	3.38 (t, J=7.0 Hz)
5	45.8	3.19 (t, J=7.0 Hz)
6	26.5	1.95 (m)
7	29.5	1.68 (m)
8	39.5	3.15 (t, J=7.0 Hz)
Dihydrocaffeoyl Moiety at N¹		
1'	130.5	
2'	116.5	6.68 (d, J=8.0 Hz)
3'	146.1	
4'	144.8	-
5'	116.0	6.65 (d, J=2.0 Hz)
6'	121.8	6.52 (dd, J=8.0, 2.0 Hz)
7'	32.5	2.78 (t, J=7.5 Hz)
8'	37.0	2.45 (t, J=7.5 Hz)
9'	175.8	
Dihydrocaffeoyl Moiety at N ⁴		_
1"	130.6	
2"	116.5	6.68 (d, J=8.0 Hz)
3"	146.1	



4"	144.8	_
5"	116.0	6.65 (d, J=2.0 Hz)
6"	121.8	6.52 (dd, J=8.0, 2.0 Hz)
7"	32.6	2.80 (t, J=7.5 Hz)
8"	36.8	2.55 (t, J=7.5 Hz)
9"	174.5	
Dihydrocaffeoyl Moiety at N ⁸		_
1"'	130.5	
2"'	116.5	6.68 (d, J=8.0 Hz)
3""	146.1	
4"'	144.8	
5""	116.0	6.65 (d, J=2.0 Hz)
6'''	121.8	6.52 (dd, J=8.0, 2.0 Hz)
7'''	32.5	2.78 (t, J=7.5 Hz)
8'''	37.0	2.45 (t, J=7.5 Hz)
9'''	175.8	

Table 2: ¹H and ¹³C NMR Spectroscopic Data for N¹,N⁴,N®-tris(dihydrocaffeoyl)spermidine in CD₃OD.[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of N^{1} , N^{4} , N^{8} -tris(dihydrocaffeoyl)spermidine.

Isolation from Natural Source (Lulo Fruit)

• Extraction: The pulp of ripe lulo (Solanum quitoense Lam.) fruit was extracted with ethanol.



- Solid-Phase Extraction (SPE): The ethanolic extract was subjected to reversed-phase SPE to remove highly polar compounds.
- Sensory-Guided HPLC Fractionation: The SPE eluate was further fractionated using preparative high-performance liquid chromatography (HPLC), with sensory evaluation (bitterness) guiding the selection of fractions containing the target compounds.
- Purification: The bitter-tasting fractions were purified by semi-preparative HPLC to yield pure N¹,N⁴,N8-tris(dihydrocaffeoyl)spermidine.[1]

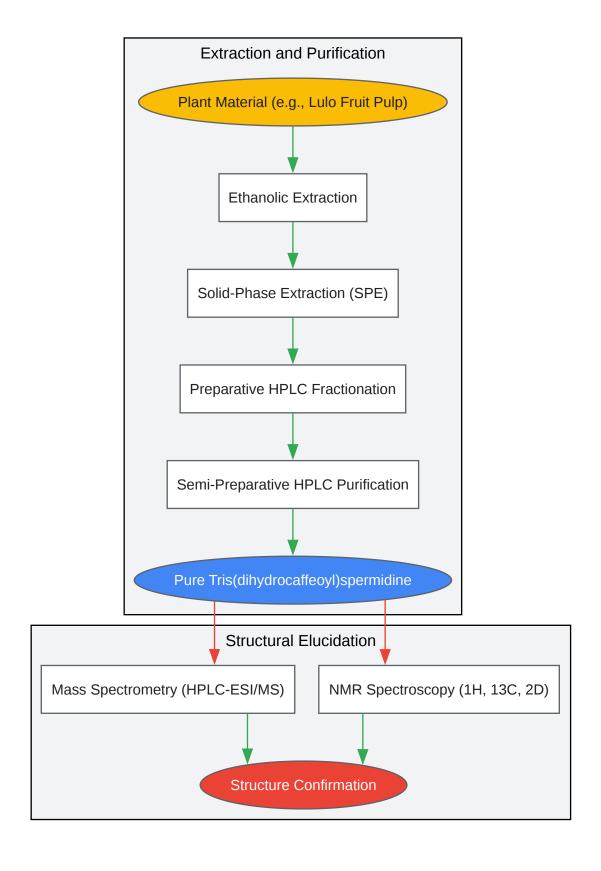
Spectroscopic Analysis

- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
- Mass Spectrometry: HPLC-ESI-MS analysis was performed in positive ion mode to obtain the mass-to-charge ratios of the molecular ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Tris(dihydrocaffeoyl)spermidine** from a natural source.





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Caption: Workflow for the isolation and structural elucidation of **Tris(dihydrocaffeoyl)spermidine**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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